2-(4-methoxybenzyl)-6-methyl-4-oxo-1-(2-phenylethyl)-1,4-dihydro-3-pyridinecarboxylic acid
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Description
Synthesis Analysis
The synthesis of compounds related to the requested molecule often involves complex organic reactions. For example, a method through Hantzsch condensation, where p-methoxybenzaldehyde, methyl acetoacetate, and p-toluidine are reacted, has been reported. Such processes are typically promoted by microwave irradiation in solvent-free conditions, showcasing the versatility and efficiency of modern synthetic methods (Wenwen Zhang et al., 2009).
Molecular Structure Analysis
The molecular structure of similar compounds reveals intricate details about their crystalline forms. For instance, certain derivatives exhibit triclinic space groups with significant dipolar interactions, indicative of the complex intermolecular forces at play within the crystal lattice (P. Zugenmaier, 2013).
Chemical Reactions and Properties
Chemical reactions involving compounds with a benzyl or methoxyphenyl group can lead to a variety of products, depending on the reactants and conditions. Reactions may involve transformations such as debenzylation, where specific groups are replaced or removed, highlighting the reactivity and potential for further chemical modification of these molecules (S. Yoo et al., 1990).
Physical Properties Analysis
The physical properties of organic compounds like the one are often elucidated through techniques such as X-ray crystallography. This allows for the determination of molecular and crystal structures, providing insights into the compound's stability, conformation, and intermolecular interactions, which are crucial for understanding its behavior in different environments (J. Dash et al., 2008).
Scientific Research Applications
Application in Oxidative Transformation Processes
Oxidative transformation processes have been studied using compounds related to 2-(4-methoxybenzyl)-6-methyl-4-oxo-1-(2-phenylethyl)-1,4-dihydro-3-pyridinecarboxylic acid. For example, the use of 4-methoxy-α-methylbenzyl alcohol as a new protecting group for carboxylic acids shows compatibility with various functional groups vulnerable to reductive debenzylation reactions, enhancing oxidative transformation capabilities (Yoo et al., 1990).
Role in Catalysis and Reaction Efficiency
Studies on sulfonated Schiff base copper(II) complexes have shown that these compounds, incorporating elements like 2-hydroxy-3-methoxybenzaldehyde, can serve as efficient and selective catalysts in alcohol oxidation. This highlights the potential of related compounds in catalytic processes and reaction efficiency improvements (Hazra et al., 2015).
Impact on Crystal and Molecular Structures
Research on crystal and molecular structures of compounds like methoxybenzyl and methoxyphenylethyl-1,3,4-oxadiazole-2(3H)-thiones, which share structural similarities with the compound , provides insights into molecular packing arrangements. These studies contribute to the understanding of how small changes in molecular structure can significantly impact overall crystal packing and molecular interactions (Khan et al., 2014).
Application in Photolabile Multi-Detachable Resins
Photolabile multi-detachable alkoxybenzyl alcohol resins have been synthesized, showcasing the importance of compounds like 4-(oxymethyl)phenoxy and 4-(phenoxymethyl)-3-nitrobenzamidomethyl, which are structurally related to the compound of interest. These resins demonstrate significant potential in peptide synthesis, indicating the role of similar compounds in advanced chemical synthesis processes (Tam et al., 2009).
Applications in Polymer Chemistry
In polymer chemistry, compounds related to 2-(4-methoxybenzyl)-6-methyl-4-oxo-1-(2-phenylethyl)-1,4-dihydro-3-pyridinecarboxylic acid have been utilized in the synthesis and characterization of polymers with specific properties. For instance, the modification of poly(2,6-dimethyl-1,4-phenylene oxide) with pendant mesogenic units, which include methoxy groups similar to the compound , has led to the creation of polymers exhibiting liquid crystalline mesomorphism (Pugh & Percec, 1984).
properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-6-methyl-4-oxo-1-(2-phenylethyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c1-16-14-21(25)22(23(26)27)20(15-18-8-10-19(28-2)11-9-18)24(16)13-12-17-6-4-3-5-7-17/h3-11,14H,12-13,15H2,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJRAHBLSQNXMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=C(N1CCC2=CC=CC=C2)CC3=CC=C(C=C3)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxybenzyl)-6-methyl-4-oxo-1-(2-phenylethyl)-1,4-dihydro-3-pyridinecarboxylic acid |
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